molecular formula C16H9ClO2 B5806605 2-(4-Chlorophenyl)naphthalene-1,4-dione

2-(4-Chlorophenyl)naphthalene-1,4-dione

Cat. No.: B5806605
M. Wt: 268.69 g/mol
InChI Key: XQEOWTYNOPAHNQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)naphthalene-1,4-dione is a naphthoquinone derivative featuring a planar naphthalene-1,4-dione core substituted with a 4-chlorophenyl group at the 2-position. This compound is structurally related to lawsone (2-hydroxy-1,4-naphthoquinone), a natural dye, but exhibits distinct electronic and steric properties due to the chloroaryl substituent. Its synthesis typically involves nucleophilic substitution or coupling reactions using 2,3-dichloro-1,4-naphthoquinone and 4-chlorophenyl precursors under basic conditions .

Properties

IUPAC Name

2-(4-chlorophenyl)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClO2/c17-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)16(14)19/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEOWTYNOPAHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)naphthalene-1,4-dione typically involves the reaction of 4-chlorobenzene with naphthalene-1,4-dione under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of various quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted naphthoquinone derivatives.

Scientific Research Applications

The applications of 2-(4-Chlorophenyl)naphthalene-1,4-dione are primarily related to its role as an intermediate in the synthesis of pharmaceuticals, particularly Atovaquone, and its broader potential as an antimicrobial agent .

Scientific Research Applications

Atovaquone Synthesis: 2-(4-(4-chlorophenyl) cyclohex-1-enyl)-3,4-dihydronaphthalen-1(2H)-one is a key intermediate in the synthesis of Atovaquone, a drug used in the treatment of Pneumocystis carinii pneumonia . Atovaquone is also used as a therapeutic agent for malaria, toxoplasmosis, carcinoma, and fibrosarcoma . The mechanism of action involves the inhibition of mitochondrial electron transport in the cytochrome bci complex of the parasite, which is linked to pyrimidine biosynthesis .

Antimicrobial Activity: Naphthoquinones, including derivatives similar to 2-(4-Chlorophenyl)naphthalene-1,4-dione, exhibit a range of biological effects, including antimicrobial, antifungal, and antiviral properties . For instance, studies have explored the effectiveness of heterocyclic ligands derived from naphthoquinones against clinically isolated bacteria strains such as Klebsiella oxytoca, P. aeruginosa, E. coli, Bacillus cereus, and S. aureus .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)naphthalene-1,4-dione involves its interaction with cellular components. It is known to disrupt cellular redox balance by generating reactive oxygen species (ROS). This leads to oxidative stress, which can damage cellular components such as DNA, proteins, and lipids. The compound may also inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects.

Comparison with Similar Compounds

Naphthalene-1,4-dione derivatives are widely studied for their diverse functionalization and bioactivity. Below is a systematic comparison of 2-(4-Chlorophenyl)naphthalene-1,4-dione with structurally analogous compounds.

Alkoxy/O-Substituted Derivatives
Compound Substituent Melting Point (°C) Synthesis Method Key Features Reference
2-Methoxynaphthalene-1,4-dione Methoxy at C2 Not reported One-step from lawsone in DMF Planar ring; C–H⋯O interactions in crystals
2-(Prop-2-yn-1-yloxy)naphthalene-1,4-dione Propargyloxy at C2 Not reported Alkylation of lawsone Solvent-dependent polymorphism; π–π stacking
2-(4-Chlorobutoxy)naphthalene-1,4-dione Chlorobutoxy at C2 Not reported Azide-alkyne cycloaddition NMR-confirmed structure (¹H-NMR: Figure S14)

Key Findings :

  • Alkoxy derivatives prioritize planar naphthoquinone cores, enabling strong intermolecular interactions (C–H⋯O, π–π) that stabilize crystal structures .
  • Functionalization at the O3 position enhances solubility but may reduce bioactivity compared to amino or thio analogs .
Amino-Substituted Derivatives
Compound Substituent Melting Point (°C) Synthesis Method Bioactivity (IC₅₀) Reference
2-Chloro-3-((2,5-difluorobenzyl)amino)-1,4-dione (3c) Difluorobenzylamino at C3 123–125 Amine + 2,3-dichloronaphthoquinone Not reported
2-Chloro-3-((4-methylanilino)-1,4-dione 4-Methylanilino at C3 Not reported Condensation reaction Dihedral angle: 52.38° with phenyl ring
2-Chloro-3-(propylamino)-1,4-dione Propylamino at C3 Not reported Amine substitution XLogP3: 3.6; High lipophilicity
2-[(Triazol-4-yl)methylamino]-1,4-dione Triazolylmethylamino at C2/C3 Not reported Click chemistry (CuI catalysis) Antimalarial activity (antiplasmodial)

Key Findings :

  • Amino substitution at C3 introduces conformational flexibility (e.g., dihedral angles up to 52.38°), impacting crystallinity and binding affinity .
  • Triazole-linked derivatives exhibit enhanced antiparasitic activity due to improved target engagement .
Thio-Substituted Derivatives
Compound Substituent Melting Point (°C) Synthesis Method Bioactivity Reference
2,3-Bis((4-fluorophenyl)thio)-1,4-dione (6b) Bis(4-fluorophenyl)thio at C2/C3 175–177 Thiol substitution Not reported
2-((Trifluoromethyl)thio)-3-(aryl)amino-1,4-dione CF₃S at C2; Aryl amino at C3 70–177 Thioether coupling Anticancer (HepG2 IC₅₀: 1.64 µM)
2-((4-Chlorophenyl)thio)methyl-3-hydroxy-1,4-dione Thioether at C2 Not reported Thio-Michael addition Anti-Trypanosoma cruzi (in vivo)

Key Findings :

  • Thioether groups increase electron-withdrawing effects, enhancing redox activity and antiparasitic potency .
  • Bulky thio substituents (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility .
Other Chlorophenyl Derivatives
Compound Substituent Melting Point (°C) Synthesis Method Key Features Reference
trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-dione trans-Chlorophenylcyclohexyl at C3 Not reported Cyclohexylation High molecular weight (385.28 g/mol)
2-(4-Chlorophenyl)-2,3-dihydrophthalazine-1,4-dione (CDD) Chlorophenyl-dihydrophthalazine Not reported Polycondensation Polymer precursor (PCDD)

Key Findings :

  • Chlorophenyl groups enhance aromatic stacking but may introduce steric hindrance, affecting reactivity .
  • Dihydrophthalazine derivatives (e.g., CDD) are utilized in polymer chemistry rather than bioactivity .

Q & A

Q. Table 1. Key Bioactivity Data for Selected Derivatives

DerivativeTargetIC₅₀/EC₅₀Model SystemReference
2-Cl-3-(pyrazolylamino)Candida tenuis3.5 µMBroth microdilution
2-Cl-3-(allylthio)FabH enzyme3.61 nME. coli assay
2-Cl-3-(piperidinyl)HepG2 cells>100 µMMTT assay

Q. Table 2. Crystallographic Parameters for 2-(4-Chlorophenyl)naphthalene-1,4-dione

ParameterValue
Space groupP2₁/c
R factor0.040
Dihedral angle (C–Cl)52.38°
H-bond length (N–H⋯O)2.85 Å
Refinement softwareSHELXL-2019

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